molecular formula C7H13N3 B1359229 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine CAS No. 852227-87-3

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine

Cat. No.: B1359229
CAS No.: 852227-87-3
M. Wt: 139.2 g/mol
InChI Key: RTTFXSJNRLYKMF-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine is an organic compound with the molecular formula C7H13N3 It features a pyrazole ring substituted with two methyl groups and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with a primary amine. The reaction is carried out under reflux conditions in a solvent such as acetonitrile . The process can be summarized as follows:

  • Dissolve (3,5-dimethyl-1H-pyrazol-1-yl)methanol in acetonitrile.
  • Add the primary amine (methylamine) to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
  • 1,5-Dimethyl-1H-pyrazol-3-yl)methylamine

Comparison: N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-4-7(5-8-2)10(3)9-6/h4,8H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFXSJNRLYKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629686
Record name 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852227-87-3
Record name 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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